Cas no 2228558-31-2 (1-(2-fluoro-3-methylphenyl)-3-oxocyclobutane-1-carboxylic acid)

1-(2-Fluoro-3-methylphenyl)-3-oxocyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative with a ketone and carboxylic acid functional group. Its unique structure offers potential as an intermediate in pharmaceutical and agrochemical synthesis, particularly for modifying reactivity and bioavailability. The fluorine and methyl substituents enhance steric and electronic properties, making it valuable for targeted molecular design.
1-(2-fluoro-3-methylphenyl)-3-oxocyclobutane-1-carboxylic acid structure
2228558-31-2 structure
Product Name:1-(2-fluoro-3-methylphenyl)-3-oxocyclobutane-1-carboxylic acid
CAS No:2228558-31-2
MF:C12H11FO3
MW:222.212347269058
CID:6080273
PubChem ID:165862057
Update Time:2025-06-19

1-(2-fluoro-3-methylphenyl)-3-oxocyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-fluoro-3-methylphenyl)-3-oxocyclobutane-1-carboxylic acid
    • EN300-1785960
    • 2228558-31-2
    • Inchi: 1S/C12H11FO3/c1-7-3-2-4-9(10(7)13)12(11(15)16)5-8(14)6-12/h2-4H,5-6H2,1H3,(H,15,16)
    • InChI Key: SEBBIFMQIBKALK-UHFFFAOYSA-N
    • SMILES: FC1C(C)=CC=CC=1C1(C(=O)O)CC(C1)=O

Computed Properties

  • Exact Mass: 222.06922237g/mol
  • Monoisotopic Mass: 222.06922237g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 54.4Ų

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Additional information on 1-(2-fluoro-3-methylphenyl)-3-oxocyclobutane-1-carboxylic acid

Professional Introduction to 1-(2-fluoro-3-methylphenyl)-3-oxocyclobutane-1-carboxylic Acid (CAS No. 2228558-31-2)

1-(2-fluoro-3-methylphenyl)-3-oxocyclobutane-1-carboxylic acid, with the CAS number 2228558-31-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclobutane core functionalized with an acetic acid derivative and a fluoro-substituted aromatic ring. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.

The< strong>fluoro substituent at the 2-position of the phenyl ring introduces a level of electronic and steric modulation that can significantly influence the biological activity of the molecule. Fluorinated aromatic compounds are well-documented for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. In particular, the presence of a< strong>fluoro atom can lead to increased lipophilicity and reduced susceptibility to enzymatic degradation, which are critical factors in the design of novel therapeutics.

The< strong>cyclobutane ring in the structure of 1-(2-fluoro-3-methylphenyl)-3-oxocyclobutane-1-carboxylic acid provides a rigid scaffold that can be exploited to optimize interactions with biological targets. Cycloalkane derivatives have been extensively studied for their potential in modulating enzyme activity and receptor binding. The incorporation of an< strong>oxocyclobutane moiety introduces a polar functional group that can enhance solubility and improve pharmacokinetic profiles, making it an attractive scaffold for medicinal chemists.

In recent years, there has been growing interest in the development of novel compounds targeting neurological disorders, infectious diseases, and cancer. The structural motifs present in 1-(2-fluoro-3-methylphenyl)-3-oxocyclobutane-1-carboxylic acid align well with these therapeutic areas. For instance, studies have shown that< strong>cyclobutane-containing compounds can exhibit inhibitory effects on various enzymes implicated in neurodegenerative diseases. Additionally, the< strong>fluoro-substituted phenyl ring has been explored in the development of antiviral agents, where it contributes to enhanced binding affinity and reduced drug resistance.

The< strong>methyl group at the 3-position of the phenyl ring further contributes to the structural diversity of this compound. Methyl substitution is a common strategy in medicinal chemistry to fine-tune physicochemical properties such as solubility, permeability, and metabolic stability. The presence of this substituent may also influence electronic distribution within the aromatic ring, affecting its reactivity and interactions with biological targets.

The carboxylic acid functionality at the 1-position of the cyclobutane ring provides a site for further derivatization, allowing for the creation of more complex molecular structures with tailored biological activities. Carboxylic acids are versatile pharmacophores that can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets such as enzymes and receptors. This feature makes 1-(2-fluoro-3-methylphenyl)-3-oxocyclobutane-1-carboxylic acid a valuable building block for structure-based drug design.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening and optimization of novel compounds like 1-(2-fluoro-3-methylphenyl)-3-oxocyclobutane-1-carboxylic acid. These tools allow researchers to predict binding modes, assess metabolic stability, and evaluate potential side effects with unprecedented accuracy. By leveraging these technologies, scientists can accelerate the drug discovery process and identify promising candidates for further development.

The synthesis of< strong>1-(2-fluoro-3-methylphenyl)-3-oxocyclobutane-1-carboxylic acid presents unique challenges due to its complex structural features. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have enabled chemists to construct intricate molecular frameworks with high precision. These advancements are crucial for ensuring an adequate supply of high-quality material for preclinical and clinical studies.

In conclusion, 1-(2-fluoro-3-methylphenyl)-3-oxocyclobutane-1-carboxylic acid (CAS No. 2228558-31-2) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of< strong>fluoro,< strong>cyclobutane, and< strong>methyl substituents makes it an attractive candidate for further exploration in drug discovery. With ongoing advancements in synthetic chemistry and computational modeling, this compound is poised to play a vital role in the development of novel therapeutics targeting various diseases.

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